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molecular formula C12H13N3O2S2 B8441579 1,2,3,4-Tetrahydro-isoquinoline-7-sulfonic acid thiazol-2-ylamide

1,2,3,4-Tetrahydro-isoquinoline-7-sulfonic acid thiazol-2-ylamide

Cat. No. B8441579
M. Wt: 295.4 g/mol
InChI Key: UGFKMHXUQDVNLH-UHFFFAOYSA-N
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Patent
US07786137B2

Procedure details

2-(2,2,2-Trifluoro-acetyl)-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid thiazol-2-ylamide (5.0 g, 0.013 mol), was suspended in EtOH (50 mL). After slowly adding KOH (3.0 g, 0.05 mol) over 5 minutes, the solution started to clear. After an additional 10 minutes of stirring, the formed precipitate was filtered, washed several times with EtOH, and dried under high vacuum to give the amine (3.0 g, 0.012 mmol, 95% yield). LC/MS (10-99% CH3CN), M/Z: M+1 obs=296.2; tR=0.66 min.
Name
2-(2,2,2-Trifluoro-acetyl)-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid thiazol-2-ylamide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[CH:19]=[C:18]2[C:13]([CH2:14][CH2:15][N:16](C(=O)C(F)(F)F)[CH2:17]2)=[CH:12][CH:11]=1)(=[O:9])=[O:8].[OH-].[K+]>CCO>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[CH:19]=[C:18]2[C:13]([CH2:14][CH2:15][NH:16][CH2:17]2)=[CH:12][CH:11]=1)(=[O:9])=[O:8] |f:1.2|

Inputs

Step One
Name
2-(2,2,2-Trifluoro-acetyl)-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid thiazol-2-ylamide
Quantity
5 g
Type
reactant
Smiles
S1C(=NC=C1)NS(=O)(=O)C1=CC=C2CCN(CC2=C1)C(C(F)(F)F)=O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
After an additional 10 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the formed precipitate was filtered
WASH
Type
WASH
Details
washed several times with EtOH
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S1C(=NC=C1)NS(=O)(=O)C1=CC=C2CCNCC2=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.012 mmol
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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